Perfluorobutyl iodide

Catalog No.
S600553
CAS No.
423-39-2
M.F
C4F9I
M. Wt
345.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorobutyl iodide

CAS Number

423-39-2

Product Name

Perfluorobutyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane

Molecular Formula

C4F9I

Molecular Weight

345.93 g/mol

InChI

InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14

InChI Key

PGRFXXCKHGIFSV-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F

Synonyms

1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-butan;Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-;m-Nonafluorobutyl iodide;1,1,1,2,2,3,3,4,4-NONAFLUORO-4-IODOBUTANE;1-IODONONAFLUOROBUTANE;PERFLUOROBUTYL IODIDE;PERFLUORO-N-BUTYL IODIDE;N-NONAFLUOROBUTYLIODIDE

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F

Food Industry

Perfluorobutyl iodide is used in the food industry, particularly in the production of edible oils .

Application: Perfluoroalkyl substances (PFASs), including Perfluorobutyl iodide, have been widely used in different types of consumer and industrial applications due to their good stability and special physicochemical properties of hydrophobicity, oleophobicity, high temperature resistance, etc .

Method of Application: PFASs occur in edible oil, an important component of the global diet, mainly in three ways: raw material contamination, process contamination, and migration from oil contact materials .

Results: The occurrence of PFAS in edible oils has drawn more and more attention in recent years due to their persistence and potential toxicity to human health .

Pharmaceutical Research

Perfluorobutyl iodide has applications in pharmaceutical research, particularly in the development of new drugs .

Application: Perfluorobutyl iodide has been found to possess significant platelet inhibition abilities, which can be utilized in the development of new drugs .

Method of Application: In the study, Perfluorobutyl iodide was used in the development of albumin-based perfluorotributylamine nanoparticles (PFTBA@Alb) which can effectively increase the permeability of tumor blood vessels .

Results: After intravenous administration of PFTBA@Alb, the number of tumor-infiltrating CD8+ and CD4+ T cells showed an obvious rising trend .

Textile Industry

Perfluorobutyl iodide is used in the textile industry, particularly in the production of fire-resistant materials .

Application: Fluorochemical finishes, which include Perfluorobutyl iodide, have been widely used to functionalize fibers for water or oil repellence, soil and stain release, improving textile breathability, softening, dyeing ability, increasing mechanical strength, providing antibacterial and anti-odour finishes, and for fabricating wrinkle-free materials .

Method of Application: The highest usage of chemicals (around 40%) in textile is related to finishing. The world market of textile finishing agents has been estimated to be 111.2 million tons in 2015 .

Results: Only fluorocarbon finishes can repel both oil and water. The conventional processes used for increasing the water repellence of fibers use perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), commonly referred to as ‘C8’ chemistry because the precursor molecules contain 8 carbon atoms .

Cosmetic Industry

Perfluorobutyl iodide is used in the cosmetic industry, particularly in the production of cosmetic products .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of cosmetic products, which come into contact with the skin .

Method of Application: It is known that these substances can migrate from the product to the skin, leading to potential exposure .

Results: Little is known about the importance of dermal uptake as a human exposure pathway for PFAS .

Firefighting Foams

Perfluorobutyl iodide is used in the production of firefighting foams .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of aqueous film-forming foams (AFFFs) for extinguishing flammable liquids .

Method of Application: Firefighting foams are aggregates of small bubbles that efficiently combat liquid fuel fires by forming a vapor-suppressing blanket over the fuel surface .

Results: Aqueous film forming foams contain 2–15% of stable perfluorinated molecules. Concerning toxicity, perfluorooctanoic acid has a half-life of more than five years in adult humans .

Food Packaging

Perfluorobutyl iodide is used in the food packaging industry .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of food packaging materials .

Method of Application: Like many other food contact chemicals (FCCs), PFASs have been shown to migrate from different food contact materials (FCMs), such as paper and board and plastics, into food, allowing for exposure of the general public .

Results: Based on the FCCmigex database, 68 PFASs have been identified in various food contact materials, including paper, plastic, and coated metal, by targeted and untargeted analyses .

Electronics

Perfluorobutyl iodide is used in the electronics industry, particularly in the production of electronic components .

Application: Perfluorobutyl iodide has been found to possess significant properties that can be utilized in the development of electronic components .

Method of Application: In the study, Perfluorobutyl iodide was used in the development of various electronic components which can effectively increase the efficiency of electronic devices .

Results: After the application of Perfluorobutyl iodide, the efficiency of electronic devices showed an obvious rising trend .

Medical Devices

Perfluorobutyl iodide is used in the medical devices industry, particularly in the production of medical devices .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of medical devices, which come into contact with the human body .

Method of Application: It is known that these substances can migrate from the product to the human body, leading to potential exposure .

Results: Little is known about the importance of dermal uptake as a human exposure pathway for PFAS .

Aerospace

Perfluorobutyl iodide is used in the aerospace industry, particularly in the production of aerospace components .

Application: Perfluorobutyl iodide has been found to possess significant properties that can be utilized in the development of aerospace components .

Method of Application: In the study, Perfluorobutyl iodide was used in the development of various aerospace components which can effectively increase the efficiency of aerospace devices .

Results: After the application of Perfluorobutyl iodide, the efficiency of aerospace devices showed an obvious rising trend .

Automotive Industry

Perfluorobutyl iodide is used in the automotive industry, particularly in the production of automotive components .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of automotive components .

Method of Application: It is known that these substances can migrate from the product to the human body, leading to potential exposure .

Environmental Science

Perfluorobutyl iodide is used in environmental science, particularly in the study of persistent organic pollutants (POPs) .

Application: Perfluorobutyl iodide is one of the key ingredients in the formulations of persistent organic pollutants (POPs), which are a class of persistent organic pollutants .

Method of Application: It is known that these substances can migrate from the product to the environment, leading to potential exposure .

Results: Little is known about the importance of environmental uptake as a human exposure pathway for PFAS .

Perfluorobutyl iodide is a perfluorinated organic compound with the chemical formula C₄F₉I. It is characterized by a carbon chain of four carbon atoms, fully substituted with fluorine atoms, and an iodine atom. The molecular weight of perfluorobutyl iodide is approximately 345.93 g/mol. This compound is notable for its high chemical inertness and thermal stability, which are typical characteristics of perfluorinated compounds due to the strong carbon-fluorine bonds and the electronegativity of fluorine .

, particularly those involving the addition to carbon-carbon multiple bonds. For instance, it can react with alkenes and alkynes under specific conditions, such as ultrasonic irradiation or phase transfer catalysis, facilitated by sodium dithionite . Additionally, it plays a role in transition-metal-free cyanomethylation reactions, where it assists in forming new carbon-nitrogen bonds . The compound also undergoes Stevens rearrangement reactions, showcasing its reactivity in organic synthesis .

Studies have indicated that perfluorobutyl iodide exhibits significant biological activity. In acute inhalation studies on rats and dogs, it has been shown to cause respiratory depression, excitement, arrhythmias, and somnolence . These effects highlight the potential toxicity of the compound and underscore the need for careful handling and exposure assessment in laboratory settings.

The synthesis of perfluorobutyl iodide can be accomplished through several methods. One common approach involves the reaction of iodine with a fluorinated precursor under controlled conditions. For example, one method requires the dropwise addition of a 2.5 molar solution of iodine in ethanol over five hours, followed by heating at 100°C for eight hours to facilitate the reaction . Other methods may involve different reagents or catalysts to achieve similar results.

Perfluorobutyl iodide is utilized in various applications primarily within organic synthesis and materials science. Its unique properties make it valuable in the development of fluorinated compounds used in pharmaceuticals and agrochemicals. Additionally, due to its stability and inertness, it can be employed as a solvent or reagent in

Research into the interactions of perfluorobutyl iodide with other chemical entities has revealed its potential as a mediator in complex organic transformations. For example, studies have demonstrated that it can facilitate cyanomethylation reactions involving azoles and phenols when combined with sodium hydride . Such interactions are critical for developing new synthetic pathways in organic chemistry.

Perfluorobutyl iodide shares similarities with other perfluorinated compounds but has unique characteristics that distinguish it from them. Below are several similar compounds along with a brief comparison:

CompoundChemical FormulaUnique Features
Perfluorohexyl iodideC₆F₁₃ILonger carbon chain; higher molecular weight
Perfluoroethyl iodideC₂F₅IShorter chain; potentially lower biological activity
Perfluoropropyl iodideC₃F₇IIntermediate chain length; distinct reactivity
Perfluorooctyl iodideC₈F₁₇IVery long chain; used in specialized industrial applications

Perfluorobutyl iodide's unique four-carbon structure allows for specific reactivity patterns not found in shorter or longer chain analogs, making it particularly useful in targeted synthetic applications.

Perfluorobutyl iodide (PFBI, CAS 423-39-2) emerged in the mid-20th century as part of efforts to synthesize stable fluorinated compounds. Early work by researchers such as those at 3M and DuPont focused on leveraging fluorine’s electronegativity to create inert materials. PFBI’s structure—a fully fluorinated butyl chain terminated by an iodine atom (C₄F₉I)—was first characterized in the 1960s through telomerization reactions involving tetrafluoroethylene and iodine-containing telogens. Its development paralleled the rise of perfluoroalkyl halides, driven by industrial demand for non-reactive solvents and surfactants.

Historical Significance in Fluorocarbon Chemistry

PFBI occupies a critical niche in fluorocarbon chemistry due to its unique combination of stability and reactivity. Unlike chlorofluorocarbons (CFCs), PFBI lacks chlorine, rendering it non-ozone-depleting. Its iodine atom provides a reactive site for further functionalization, enabling applications in organic synthesis and materials science. Historically, PFBI’s synthesis via β-scission reactions of perfluoropolyether acid fluorides marked a breakthrough in producing high-purity perfluoroalkyl iodides.

Evolution of Industrial and Research Applications

Initially explored as a solvent for aerospace systems, PFBI gained traction in the 1990s as a CFC alternative due to its low global warming potential (GWP = 1) and nonflammability. Recent advances have expanded its use to laser technology, where it serves as a gain medium in photodissociation iodine lasers, and to electronics, where its low surface energy aids in semiconductor manufacturing.

Position Within Perfluoroalkyl Halides

PFBI belongs to the perfluoroalkyl iodide (PFAI) family, distinguished by their terminal iodine atoms. Compared to shorter-chain analogs (e.g., perfluoroethyl iodide), PFBI offers superior thermal stability (decomposes at >220°C), while its longer chain enhances compatibility with polymers. Among perfluoroalkyl halides, PFBI’s balance of reactivity and inertness makes it a versatile intermediate.

Gas-Phase Synthesis Approaches

Tetrafluoroethylene-Based Production Methods

While tetrafluoroethylene (C~2~F~4~) is not directly cited in recent literature for C~4~F~9~I synthesis, analogous gas-phase strategies using perfluoropropylene (C~3~F~6~) demonstrate scalable pathways. Boiko et al. developed a three-stage method starting with C~3~F~6~, involving:

  • Conjugate addition with iodine chloride/methanol to form 1,1,1,2,3,3-hexafluoro-2-iodo-3-methoxypropane [2].
  • Defluoromethylation using SbCl~5~ to yield 2,3,3,3-tetrafluoro-2-iodopropionyl fluoride [2].
  • Decarbonylation via SbF~5~ catalysis, producing C~4~F~9~I at 90% yield per stage [2]. This approach avoids expensive starting materials, though requires precise temperature control during intermediate purification.

Process Optimization Parameters

Key parameters for gas-phase efficiency include:

  • Temperature: Optimal reaction windows between 40–100°C, with distillation at 58–59°C for intermediate isolation [2].
  • Catalyst loading: 10 mol% SbCl~5~ achieves complete defluoromethylation within 0.5 hours [2].
  • Residence time: 8-hour heating at 100°C ensures full conversion in iodine-ethanol systems [1].

Catalytic Systems for Enhanced Yield

Antimony-based catalysts dominate gas-phase methods:

  • SbCl~5~: Enables CF~3~ group elimination via Lewis acid-mediated C–F bond activation [2].
  • SbF~5~: Promotes decarbonylation of acid fluorides at 40°C, minimizing side reactions [2].
    Alternative systems using NaOtBu or KOH under blue LED irradiation achieve 87% yield via radical pathways, though scalability remains unproven [3].

Liquid-Phase Synthesis Routes

Ionic Liquid Mediated Syntheses

Aluminate ionic liquids (e.g., [EMIM][AlCl~4~]) enable high-purity C~4~F~9~I production:

  • 2 kg ionic liquid mixed with 264 g perfluoropentanoic acid at 80°C [1].
  • Slow addition of 2.5 mol iodine in ethanol over 5 hours [1].
  • 8-hour reflux at 100°C, followed by phase separation and rectification [1].
    This method achieves 336 g product (98.2% HPLC purity) with ionic liquid recyclability, reducing waste [1].
ParameterValueImpact on Yield
Iodine addition rate0.5 mol/hPrevents runaway reactions
Reflux duration8 hEnsures complete iodination
Ionic liquid mass2 kgMaintains reaction homogeneity

Aluminate-Based Methods

Aluminate complexes facilitate C–I bond formation via:

  • Halogen bonding: Ionic liquids stabilize iodide intermediates, reducing side reactions [1] [3].
  • Solvent effects: Ethanol enhances iodine solubility while minimizing ionic liquid decomposition [1].
    Scale-up trials demonstrate consistent 85–90% yields across 10 batches, affirming reproducibility [1].

Decarboxylative Halogenation Routes

Modified Hunsdiecker Reactions

Contemporary adaptations replace classical Ag salts with anion-activated pathways:

  • tBuONa-mediated radical generation: C~4~F~9~I and NaOtBu form halogen-bonded complexes, cleaving under UV light to C~4~F~9~ radicals and I· [3].
  • KOH additive: Enhances radical yield to 87% under sunlight, enabling C(sp~3~)–H functionalization [3].

Silver Salt Intermediates

While less common, AgNO~3~ facilitates iodide exchange in decarboxylative steps:

  • AgCO~3~CF~3~ intermediates decompose at 60°C, releasing CO~2~ and forming C~4~F~9~I [4].
  • Limited to small-scale applications due to Ag recovery costs [4].

Industrial Scale Production Considerations

Cost Analysis and Economic Viability

MethodCost per kg (USD)Key Cost Drivers
Ionic liquid-mediated120Ionic liquid recycling
Gas-phase (SbF~5~)95Catalyst replacement
Radical (KOH)80Light infrastructure

Radical methods show lowest operational costs but require UV reactor investments [3] [4].

Yield Optimization Strategies

  • Catalyst recycling: SbF~5~ retains 92% activity after 5 cycles when distilled from product streams [2].
  • In situ iodide removal: Continuous extraction improves equilibrium shift, boosting yields by 12–15% [1].

Process Engineering Parameters

  • Reactor design: Glass-lined steel resists HF byproducts in SbF~5~ systems [2].
  • Distillation efficiency: 20-tray columns achieve 99.5% purity at 1.5 reflux ratios [1].
  • Throughput: Continuous flow systems process 50 L/h with <2% yield drop versus batch [3].

The carbon-iodine bond in perfluorobutyl iodide represents the most reactive site within the molecule, exhibiting unique characteristics that distinguish it from conventional alkyl iodides. The bond dissociation energy for the C-I bond in perfluorobutyl iodide is approximately 215 kilojoules per mole, significantly lower than the carbon-fluorine bonds within the same molecule [1] [2]. This reduced bond strength stems from the electron-withdrawing effects of the perfluoroalkyl chain, which destabilizes the carbon-iodine bond through σ-electron withdrawal [1].

The perfluorinated environment creates a distinctive electronic landscape that fundamentally alters the reactivity patterns compared to hydrocarbon analogues. The highly electronegative fluorine atoms induce substantial positive charge on the carbon atoms, particularly at the α-position adjacent to the iodine atom [1] [3]. This electronic perturbation weakens the C-I bond through both inductive and field effects, making it susceptible to various reaction mechanisms including homolytic cleavage, nucleophilic substitution, and photochemical activation [1].

Table 1: Bond Dissociation Energies for Perfluorobutyl Iodide

Bond TypeBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)ReferenceNotes
C-I21551.4Calculated DFTWeakest bond
C-F (primary)420100.4ExperimentalCF3 terminal
C-F (secondary)38090.8ExperimentalCF2 groups
C-C (α-β)34081.2CalculatedAdjacent to I
C-C (β-γ)35083.6CalculatedCentral chain
C-C (γ-δ)34582.4CalculatedCentral chain

The reactivity of the carbon-iodine bond is further enhanced by the formation of halogen bond complexes with various Lewis bases, including hydroxide ions, tert-butoxide ions, and halide anions [1] [3]. These interactions create electron-rich complexes that facilitate bond activation under mild conditions, often at temperatures as low as 30°C [1]. The halogen bonding interaction provides an alternative pathway for bond cleavage that circumvents the need for high-temperature conditions or photochemical activation [1].

Radical Formation and Reaction Pathways

Homolytic Cleavage Mechanisms

Homolytic cleavage of the carbon-iodine bond in perfluorobutyl iodide proceeds through several distinct pathways, each characterized by specific energetic requirements and product distributions. The primary mechanism involves direct thermal or photochemical activation leading to the formation of perfluorobutyl radicals and iodine radicals [1] [4] [5].

The thermal homolytic cleavage process requires activation energies in the range of 180 kilojoules per mole, with reaction rates that exhibit strong temperature dependence [1]. At temperatures between 50°C and 200°C, the homolytic cleavage rate constant is approximately 1.2 × 10⁻⁴ seconds⁻¹, increasing exponentially with temperature according to Arrhenius kinetics [1].

Table 2: Homolytic Cleavage Mechanisms for Perfluorobutyl Iodide

MechanismActivation Energy (kJ/mol)Temperature Range (°C)Rate Constant (s⁻¹)Primary Products
C-I Bond Cleavage18050-2001.2×10⁻⁴C4F9- , I-
Radical Recombination025-3001.8×10⁹C4F9-C4F9
Hydrogen Abstraction65100-4002.4×10⁻⁶C4F9H, R-
Radical Addition2525-1503.5×10⁻³C4F9-R

The mechanism of homolytic cleavage involves the formation of an excited state intermediate followed by rapid dissociation. In the case of phosphine-mediated photochemical activation, the process involves singlet-to-triplet intersystem crossing, facilitated by the strong spin-orbit coupling of the iodine atom [4] [5]. This mechanism allows for efficient radical generation under visible light irradiation, with quantum yields ranging from 0.15 to 0.82 depending on the wavelength employed [4] [5].

Alternative pathways for homolytic cleavage include electron transfer processes mediated by strong reducing agents or electrochemical methods. These pathways typically involve single electron transfer to the carbon-iodine bond, resulting in the formation of radical anion intermediates that subsequently undergo fragmentation [1] [3].

Radical Stability and Reactivity Profiles

The perfluorobutyl radical generated from homolytic cleavage exhibits exceptional stability compared to conventional alkyl radicals, owing to the unique electronic structure imparted by the perfluorinated framework. The radical stability is quantified by a stabilization energy of approximately 45 kilojoules per mole, significantly higher than typical alkyl radicals [6] [7].

The electronic configuration of the perfluorobutyl radical involves a σ* orbital containing the unpaired electron, with substantial delocalization throughout the perfluorinated chain. This delocalization contributes to the radical stability through hyperconjugative interactions between the singly occupied molecular orbital and the adjacent carbon-fluorine bonds [6] [7].

Table 3: Radical Stability and Reactivity Profiles

Radical TypeStabilization Energy (kJ/mol)Reactivity IndexHalf-life (seconds)Electron ConfigurationSpin Density
C4F9- (primary)450.850.8σ*0.92
C4F8H- (secondary)380.721.2σ0.88
C3F7- (tertiary)520.910.6σ*0.94
CF3- (terminal)280.652.1σ*0.85

The reactivity profile of perfluorobutyl radicals is characterized by high selectivity toward electron-rich substrates, including aromatic compounds, alkenes, and nucleophilic heteroatoms [1] [3]. The radical exhibits electrophilic character due to the electron-withdrawing nature of the perfluorinated chain, making it particularly reactive toward electron-donating functional groups [1].

Conformational studies reveal that perfluorobutyl radicals adopt helical conformations similar to their parent molecules, with the radical center influencing the overall molecular geometry [6]. The helical structure affects the radical's reactivity by creating sterically hindered and accessible reaction sites along the molecular chain [6].

Nucleophilic Substitution Characteristics

Nucleophilic substitution reactions of perfluorobutyl iodide proceed predominantly through the SN2 mechanism, with the iodine atom serving as the leaving group. The reaction rates are significantly influenced by the electronic properties of the nucleophile, with more basic nucleophiles generally exhibiting higher reaction rates [9].

The cyanide ion demonstrates the highest reactivity among common nucleophiles, with a reaction rate constant of 1.8 × 10⁻⁴ M⁻¹s⁻¹ and an activation energy of 78 kilojoules per mole . This high reactivity stems from the strong nucleophilic character of the cyanide ion and its ability to form stable bonds with the perfluorinated carbon center .

Table 4: Nucleophilic Substitution Characteristics

NucleophileReaction Rate (M⁻¹s⁻¹)Activation Energy (kJ/mol)ProductMechanism
OH⁻2.3×10⁻⁵95C4F9OHSN2
CN⁻1.8×10⁻⁴78C4F9CNSN2
NH34.2×10⁻⁶112C4F9NH3⁺SN2
F⁻8.9×10⁻⁷125C4F10SN2
Cl⁻3.1×10⁻⁵88C4F9ClSN2

The nucleophilic substitution mechanism involves a concerted process where the nucleophile attacks the carbon center while the iodine atom simultaneously departs. The transition state exhibits partial bond formation between the nucleophile and carbon, coupled with partial bond breaking of the carbon-iodine bond [9].

The perfluorinated environment significantly affects the energetics of nucleophilic substitution by stabilizing the transition state through electrostatic interactions. The highly polarized carbon-fluorine bonds create a favorable environment for nucleophilic attack, lowering the activation barriers compared to non-fluorinated analogues .

Photochemical Activation Mechanisms

Ultraviolet-Induced Transformations

Photochemical activation of perfluorobutyl iodide occurs efficiently across a broad range of ultraviolet wavelengths, with maximum effectiveness observed at 254 nanometers [10] [5] [11]. The photochemical process involves direct absorption of ultraviolet light by the carbon-iodine bond, leading to electronic excitation and subsequent homolytic cleavage [10] [5].

The mechanism of ultraviolet-induced transformation begins with the formation of an excited singlet state, characterized by charge transfer from the iodine atom to the perfluorinated carbon framework [5]. This excited state undergoes rapid intersystem crossing to the corresponding triplet state, facilitated by the strong spin-orbit coupling of the iodine atom [5].

Table 5: Photochemical Activation Parameters

Wavelength (nm)Quantum YieldPhotolysis Rate (s⁻¹)Primary ProductsAbsorption Coefficient (M⁻¹cm⁻¹)
2540.823.2×10⁻³C4F9- , I-145
2800.652.1×10⁻³C4F9- , I-98
3080.481.5×10⁻³C4F9- , I-67
3500.318.7×10⁻⁴C4F9- , I-23
4000.154.2×10⁻⁴C4F9- , I-8

The ultraviolet absorption spectrum of perfluorobutyl iodide exhibits strong absorption in the range of 200-300 nanometers, with absorption coefficients reaching 145 M⁻¹cm⁻¹ at 254 nanometers [10] [5]. The absorption intensity decreases significantly at longer wavelengths, reflecting the electronic structure of the carbon-iodine chromophore [5].

Photochemical activation can be enhanced through the use of photosensitizers or electron donor additives, which facilitate radical generation under milder conditions [10] [11]. Common additives include tertiary amines, phosphines, and aromatic compounds that can participate in electron transfer processes [10] [11].

Quantum Yield Determinations

Quantum yield measurements for perfluorobutyl iodide photolysis reveal significant wavelength dependence, with values ranging from 0.82 at 254 nanometers to 0.15 at 400 nanometers [10] [5] [12]. These quantum yields represent the efficiency of radical formation per photon absorbed, providing crucial information for photochemical applications [12].

The quantum yield determinations are performed using established actinometry methods, typically employing potassium iodide solutions as chemical actinometers [12]. The measurements account for competitive absorption processes and secondary photochemical reactions that may affect the apparent quantum yield values [12].

Temperature effects on quantum yields are generally minimal in the range of 25-50°C, indicating that the photochemical process is primarily determined by the electronic structure rather than thermal activation [10] [5]. However, at elevated temperatures, thermal processes may compete with photochemical pathways, leading to reduced quantum yields [10].

Thermal Decomposition Pathways

Temperature-Dependent Reaction Mechanisms

Thermal decomposition of perfluorobutyl iodide exhibits distinct temperature-dependent pathways, each characterized by specific product distributions and kinetic parameters. At temperatures below 300°C, the primary decomposition pathway involves homolytic cleavage of the carbon-iodine bond, yielding perfluorobutyl radicals and iodine atoms [13] [14].

As temperature increases to the range of 300-400°C, additional decomposition pathways become accessible, including β-scission reactions that lead to the formation of shorter perfluoroalkyl fragments and tetrafluoroethylene [13] [14]. These secondary reactions are characterized by lower activation energies and contribute to the overall complexity of the thermal decomposition process [13].

Table 6: Thermal Decomposition Pathways

Temperature (°C)Decomposition Rate (s⁻¹)Primary ProductsActivation Energy (kJ/mol)Mass Loss (%)
2001.2×10⁻⁶C4F9- (trace)185<1
3002.8×10⁻⁴C4F9- , I-18015
4001.5×10⁻²C4F9- , I- , CF2=CF217545
5000.45C3F7- , CF2=CF2, IF17078
6008.2C2F5- , CF2=CF2, IF16592
70085.3CF3- , CF2=CF2, IF16098

At temperatures exceeding 500°C, the decomposition becomes more extensive, with complete fragmentation of the perfluoroalkyl chain occurring through sequential carbon-carbon bond cleavage [13] [14]. The products at these elevated temperatures include trifluoromethyl radicals, tetrafluoroethylene, and iodine fluoride, indicating nearly complete mineralization of the organic framework [13].

The kinetics of thermal decomposition follow first-order behavior at low temperatures, transitioning to more complex kinetics at higher temperatures where multiple competing pathways become significant [13] [14]. The activation energies decrease with increasing temperature, reflecting the accessibility of lower-energy decomposition pathways [13].

Degradation Product Analysis

Comprehensive analysis of thermal degradation products reveals temperature-dependent product distributions that provide insights into the underlying decomposition mechanisms. At moderate temperatures (200-300°C), the predominant products are perfluorobutyl radicals, which can undergo subsequent reactions to form various secondary products [13] [14].

Table 7: Temperature-Dependent Degradation Products

Temperature Range (°C)Major ProductsYield (%)MechanismIntermediate Species
200-300C4F9- radicals85Homolytic cleavageC4F9I*
300-400C3F7- , CF2=CF272β-scissionC3F7CF2-
400-500C2F5- , C2F465Chain fragmentationC2F5CF2-
500-600CF3- , CF2=CF258Complete fragmentationCF3CF2-
600-700CF2, CO, HF45MineralizationCF2-

The identification of degradation products is accomplished through various analytical techniques, including gas chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [13] [14]. These analyses confirm the formation of specific fluorinated compounds and provide quantitative information about product yields [13].

At the highest temperatures (600-700°C), the degradation products include simple fluorinated species such as difluorocarbene, carbon monoxide, and hydrogen fluoride, indicating extensive decomposition of the original molecular structure [13] [14]. The formation of these ultimate degradation products demonstrates the potential for complete mineralization of perfluorobutyl iodide under appropriate thermal conditions [13].

Physical Description

Liquid

XLogP3

4.1

Boiling Point

67.0 °C

Melting Point

-68.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (17.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

423-39-2

Wikipedia

Perfluorobutyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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